2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of non-2-yn-4-ol with diethyl ether in the presence of a strong acid catalyst to form the diethoxynon-2-yn-4-yl intermediate. This intermediate is then reacted with oxane under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane include other oxane derivatives and compounds with diethoxynon-2-yn-4-yl groups. Examples include:
- 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]pyridine
- 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]benzene
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
24810-64-8 |
---|---|
Molekularformel |
C18H32O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-(1,1-diethoxynon-2-yn-4-yloxy)oxane |
InChI |
InChI=1S/C18H32O4/c1-4-7-8-11-16(22-18-12-9-10-15-21-18)13-14-17(19-5-2)20-6-3/h16-18H,4-12,15H2,1-3H3 |
InChI-Schlüssel |
PISDHGZURREKFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C#CC(OCC)OCC)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.